N-(benzo[d][1,3]dioxol-5-yl)-6-morpholinopyrimidine-4-carboxamide
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Overview
Description
N-(benzo[d][1,3]dioxol-5-yl)-6-morpholinopyrimidine-4-carboxamide is a complex organic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications in various fields. This compound features a benzo[d][1,3]dioxole moiety, a morpholine ring, and a pyrimidine carboxamide group, which collectively contribute to its diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-benzo[1,3]dioxol-5-yl-indoles, have been reported to exhibit anticancer activity against various cancer cell lines .
Mode of Action
It is known that similar compounds cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
It is known that similar compounds affect the microtubule assembly, a crucial component of the cell’s cytoskeleton . By modulating microtubule assembly, these compounds can cause mitotic blockade and cell apoptosis .
Result of Action
The result of the compound’s action is likely to be cell cycle arrest and induction of apoptosis, as observed with similar compounds . This can lead to the death of cancer cells, thereby inhibiting the growth of tumors.
Biochemical Analysis
Biochemical Properties
It is known that similar compounds have been found to interact with various enzymes and proteins . The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
Similar compounds have been shown to have significant effects on various types of cells . For instance, they can influence cell function, impact cell signaling pathways, alter gene expression, and affect cellular metabolism .
Molecular Mechanism
It is known that similar compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-(benzo[d][1,3]dioxol-5-yl)-6-morpholinopyrimidine-4-carboxamide vary with different dosages in animal models .
Metabolic Pathways
Similar compounds have been found to interact with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been found to interact with various transporters or binding proteins, and can affect their localization or accumulation .
Subcellular Localization
Similar compounds may have targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-6-morpholinopyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the acylation of 1,3-benzodioxole using a recyclable heterogeneous catalyst under continuous flow conditions.
Introduction of the morpholine ring: This step often involves nucleophilic substitution reactions where morpholine is introduced to the intermediate compound.
Construction of the pyrimidine carboxamide group: This is usually accomplished through a series of condensation reactions, often catalyzed by palladium or copper catalysts.
Industrial Production Methods
Industrial production of this compound may leverage continuous flow chemistry to enhance efficiency and scalability. The use of recyclable catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-yl)-6-morpholinopyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the morpholine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Palladium or copper catalysts in the presence of appropriate ligands and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(benzo[d][1,3]dioxol-5-yl)-6-morpholinopyrimidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor agonist.
Medicine: Explored for its anticancer properties, particularly in inducing apoptosis in cancer cells.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-indoles: These compounds share the benzo[d][1,3]dioxole moiety and have been studied for their anticancer activity.
Benzodioxole derivatives: These include various substituted benzodioxoles that exhibit a range of biological activities, such as antidiabetic and antimicrobial properties.
Uniqueness
N-(benzo[d][1,3]dioxol-5-yl)-6-morpholinopyrimidine-4-carboxamide is unique due to its combination of the benzo[d][1,3]dioxole moiety, morpholine ring, and pyrimidine carboxamide group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse scientific investigations .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4/c21-16(19-11-1-2-13-14(7-11)24-10-23-13)12-8-15(18-9-17-12)20-3-5-22-6-4-20/h1-2,7-9H,3-6,10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSOEJAPQSQQRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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